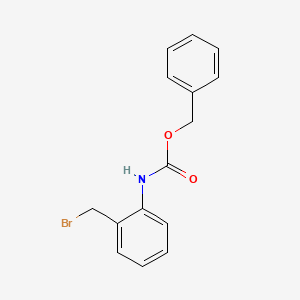
Benzyl 2-(bromomethyl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(bromomethyl)phenylcarbamate is a chemical compound with the molecular formula C15H14BrNO2. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(bromomethyl)phenylcarbamate can be synthesized through several methods. One common approach involves the bromination of methyl benzenes using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent . The reaction typically proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further use in various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(bromomethyl)phenylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of different products with varying chemical properties.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while oxidation reactions can produce compounds with additional functional groups.
Scientific Research Applications
Benzyl 2-(bromomethyl)phenylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies and drug development.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 2-(bromomethyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of existing structures. This reactivity underlies its potential biological activity and applications in various fields .
Comparison with Similar Compounds
Benzyl 2-(bromomethyl)phenylcarbamate can be compared with other similar compounds, such as:
Benzyl 2-(chloromethyl)phenylcarbamate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Benzyl 2-(iodomethyl)phenylcarbamate:
Benzyl 2-(fluoromethyl)phenylcarbamate: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
These comparisons highlight the unique properties of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
benzyl N-[2-(bromomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-10-13-8-4-5-9-14(13)17-15(18)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZUDOZFMADUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
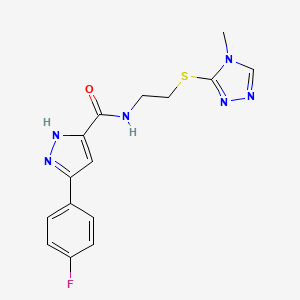
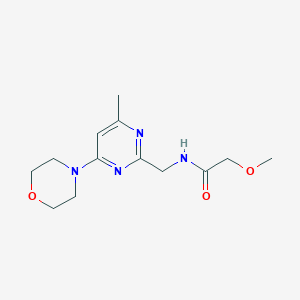
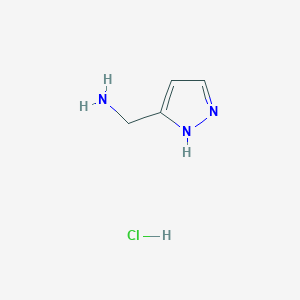
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2852641.png)

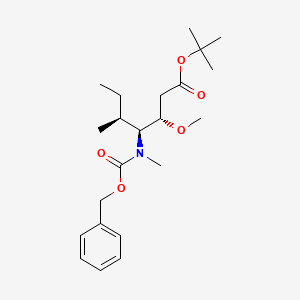
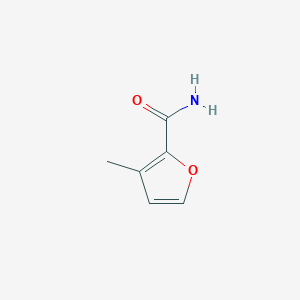
![n-[(Thian-4-yl)methyl]prop-2-enamide](/img/structure/B2852645.png)
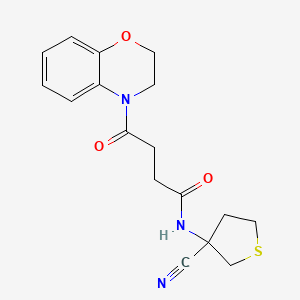
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide](/img/structure/B2852651.png)
![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2852652.png)
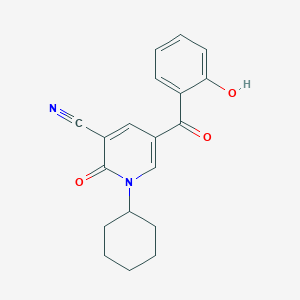
![N-butyl-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2852656.png)
![2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole](/img/structure/B2852659.png)
